6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
Overview
Description
6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-D]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of a methylthio group at the 6-position adds to its unique chemical properties and potential biological activities.
Biochemical Analysis
Biochemical Properties
Similar compounds with a pyrazolo[3,4-D]pyrimidin-3(2H)-one core have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the interacting biomolecules .
Cellular Effects
Similar compounds have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 8-chloro-2-(methylthio)pyrido[3,4-D]pyrimidine intermediates can be achieved through a series of reactions involving chlorination and methylthiolation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine core or the methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-D]pyrimidine core .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of serotonin 5-HT6 receptors, where it binds to the receptor and inhibits its activity. This interaction involves the methylthio group and the pyrazolo[3,4-D]pyrimidine core, which fit into the receptor’s binding site and block its function .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrido[3,4-D]pyrimidine: Shares the pyrazolo[3,4-D]pyrimidine core but differs in the position of the methylthio group.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine core with a pyridine ring, used in similar applications.
2-(6-(Furan-2-yl)-4-methyl-2H-pyrazolo[3,4-D]pyrimidin-3-yl)isoindoline-1,3-dione: Another derivative with a different substituent pattern.
Uniqueness
6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor antagonist and potential kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERITGXHLJUXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652828 | |
Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-42-5 | |
Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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